molecular formula C13H16O3 B8757036 2-Propenoic acid, 3-[4-(2-methylpropoxy)phenyl]- CAS No. 20718-98-3

2-Propenoic acid, 3-[4-(2-methylpropoxy)phenyl]-

Cat. No. B8757036
CAS No.: 20718-98-3
M. Wt: 220.26 g/mol
InChI Key: NZUIHGSLMBYAMW-UHFFFAOYSA-N
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Patent
US04999186

Procedure details

A 500 mL, 1 neck, round-bottomed flask equipped with a magnetic stirrer and reflux condenser is charged with 4-(2-methylpropoxy)benzaldehyde (17.84 g, 0.100 mol, as from Example 2a), malonic acid (10.42 g, 0.100 mol), and 19 mL of pyridine. The mixture is heated with stirring in a 130° C. oil bath for 24 hours, then stirred at room temperature for 16 hours. The reaction mixture is then poured into a separatory funnel containing 300 mL of pH 12 aqueous sodium hydroxide and 300 mL of ether. The layers are separated and the aqueous phase washed with 150 mL of ether. The aqueous phase is then acidified with concentrated hydrochloric acid to bring the pH to 1 whereupon the powdery white acid precipitates out. The mixture is chilled in an ice/salt bath and the solid collected giving 5.89 g (0.027 mol, 27%) of product, m.p. 161°-164° C.
Quantity
17.84 g
Type
reactant
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1.C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17].N1C=CC=CC=1.[OH-].[Na+]>CCOCC>[CH3:1][CH:2]([CH3:13])[CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:15][C:16]([OH:18])=[O:17])=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
17.84 g
Type
reactant
Smiles
CC(COC1=CC=C(C=O)C=C1)C
Name
Quantity
10.42 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
19 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring in a 130° C. oil bath for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL, 1 neck, round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous phase washed with 150 mL of ether
CUSTOM
Type
CUSTOM
Details
precipitates out
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled in an ice/salt bath
CUSTOM
Type
CUSTOM
Details
the solid collected

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(COC1=CC=C(C=CC(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.027 mol
AMOUNT: MASS 5.89 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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